molecular formula C10H15NO2 B2673980 methyl 2-methyl-1-(propan-2-yl)-1H-pyrrole-3-carboxylate CAS No. 224180-63-6

methyl 2-methyl-1-(propan-2-yl)-1H-pyrrole-3-carboxylate

Cat. No.: B2673980
CAS No.: 224180-63-6
M. Wt: 181.235
InChI Key: OSEZSJQPDXCYKW-UHFFFAOYSA-N
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Description

Methyl 2-methyl-1-(propan-2-yl)-1H-pyrrole-3-carboxylate is an organic compound belonging to the pyrrole family. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom. This specific compound features a methyl ester functional group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-methyl-1-(propan-2-yl)-1H-pyrrole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine to form the pyrrole ring. The reaction conditions often include an acidic or basic catalyst and elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, optimizing the synthesis process for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-1-(propan-2-yl)-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives with different functional groups.

    Reduction: Reduction reactions can convert the ester group into an alcohol or other reduced forms.

    Substitution: The pyrrole ring can participate in electrophilic substitution reactions, where substituents are introduced at specific positions on the ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids (e.g., aluminum chloride, AlCl3) and specific solvents to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole-3-carboxylic acid derivatives, while reduction can produce alcohols or other reduced forms of the ester group.

Scientific Research Applications

Methyl 2-methyl-1-(propan-2-yl)-1H-pyrrole-3-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for developing pharmaceutical compounds with therapeutic potential.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science research.

Mechanism of Action

The mechanism of action of methyl 2-methyl-1-(propan-2-yl)-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with target molecules, influencing their biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Methyl 1H-pyrrole-3-carboxylate: Lacks the additional methyl and isopropyl groups, making it less sterically hindered.

    Ethyl 2-methyl-1-(propan-2-yl)-1H-pyrrole-3-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester.

    2-Methyl-1-(propan-2-yl)-1H-pyrrole-3-carboxylic acid: The carboxylic acid form of the compound, which has different reactivity and solubility properties.

Uniqueness

Methyl 2-methyl-1-(propan-2-yl)-1H-pyrrole-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. The presence of the methyl ester group enhances its reactivity in esterification and transesterification reactions, while the isopropyl group provides steric hindrance that can influence its interaction with other molecules.

Biological Activity

Methyl 2-methyl-1-(propan-2-yl)-1H-pyrrole-3-carboxylate is a pyrrole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an in-depth analysis of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a pyrrole ring with a carboxylate group at the third position, a methyl group at the second position, and an isopropyl group at the first position. This unique structure contributes to its lipophilicity and interaction with various biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been studied for its effects against various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli

The compound's minimum inhibitory concentration (MIC) values demonstrate its effectiveness in inhibiting bacterial growth, comparable to established antibiotics. For instance, certain derivatives have shown MIC values as low as 3.12 µg/mL against Staphylococcus aureus, indicating strong antibacterial potential .

Anticancer Activity

In addition to its antimicrobial properties, this compound is being explored for its anticancer effects. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. The compound's ability to modulate enzyme activity involved in cancer pathways further supports its potential as an anticancer agent .

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes critical for microbial survival and cancer cell proliferation.
  • Receptor Interaction : It can bind to cellular receptors, modulating their activity and influencing downstream signaling pathways.
  • Formation of Stable Complexes : The compound forms stable complexes with target molecules, affecting their biological functions .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of this compound derivatives to enhance its biological activity:

Study 1: Antimicrobial Evaluation

A recent study evaluated various pyrrole derivatives for their antibacterial properties. This compound derivatives were tested against multiple bacterial strains, revealing potent activity with MIC values significantly lower than those of conventional antibiotics .

Study 2: Anticancer Activity

In another investigation, derivatives of this compound were assessed for their ability to induce apoptosis in cancer cell lines. Results indicated that certain modifications to the structure enhanced cytotoxicity against breast cancer cells, suggesting a promising avenue for drug development .

Comparative Analysis of Similar Compounds

A comparative analysis with other pyrrole derivatives highlights the unique properties of this compound:

Compound NameStructure FeaturesBiological Activity
This compoundContains isopropyl and methyl groupsAntimicrobial, Anticancer
2-Methyl-1H-pyrrole-3-carboxylic acidLacks isopropyl groupLimited activity
1-(Propan-2-yl)-1H-pyrrole-3-carboxylic acidLacks methyl groupAltered reactivity

Properties

IUPAC Name

methyl 2-methyl-1-propan-2-ylpyrrole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-7(2)11-6-5-9(8(11)3)10(12)13-4/h5-7H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSEZSJQPDXCYKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN1C(C)C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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